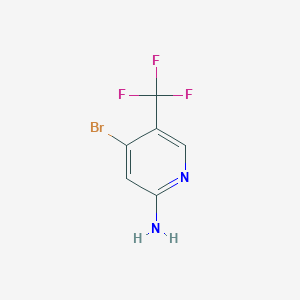

4-Bromo-5-(trifluoromethyl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRBWYOANHJCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227599-92-9 | |

| Record name | 4-bromo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 1227599-92-9, is a halogenated pyridine derivative. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences its chemical reactivity and biological activity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Appearance | Solid | - |

| Boiling Point | 262.5 ± 40.0 °C (Predicted) | [1] |

| Density | 1.790 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis and Reactivity

The reactivity of this compound is characterized by the electrophilic nature of the pyridine ring, enhanced by the trifluoromethyl group, and the susceptibility of the carbon-bromine bond to undergo cross-coupling reactions.

Reactivity towards Nucleophiles

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although the presence of the amino group can modulate this reactivity. The positions ortho and para to the nitrogen atom are the most activated towards nucleophilic attack.

Reactivity in Cross-Coupling Reactions

The bromine atom at the 4-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex pharmaceutical intermediates.

This reaction enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters. This is a widely used method to introduce diverse substituents at the 4-position.

Experimental Workflow for a General Suzuki-Miyaura Coupling Reaction

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, enabling the introduction of various primary or secondary amines at the 4-position of the pyridine ring. This reaction is crucial for synthesizing libraries of compounds with diverse amino substituents for structure-activity relationship (SAR) studies.[3][4][5][6]

Experimental Protocol for a General Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a strong base.

Table 2: General Reagents and Conditions for Buchwald-Hartwig Amination

| Component | Example | Molar Ratio |

| Aryl Halide | This compound | 1.0 |

| Amine | Primary or Secondary Amine | 1.2 - 1.5 |

| Palladium Precatalyst | Pd₂(dba)₃ | 0.01 - 0.05 |

| Ligand | Xantphos, BINAP | 0.02 - 0.10 |

| Base | NaOtBu, K₃PO₄ | 1.5 - 2.5 |

| Solvent | Toluene, Dioxane | - |

| Temperature | 80 - 110 °C | - |

Spectral Data

Biological Significance and Signaling Pathways

Substituted pyridin-2-amine derivatives are prevalent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity.

Role in Kinase Inhibition

Derivatives of 4-(trifluoromethyl)pyridin-2-amine have been investigated as inhibitors of various kinases, including those in the PI3K/mTOR signaling pathway.[8] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR signaling pathway is a critical intracellular cascade that responds to various extracellular signals, such as growth factors and nutrients.

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory role of pyridinamine derivatives.

The development of potent and selective inhibitors of this pathway is a major focus of cancer drug discovery. This compound serves as a valuable building block for creating novel inhibitors that can be optimized for potency, selectivity, and pharmacokinetic properties. The bromine atom provides a handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of the chemical space around the pyridine core to achieve desired biological activity.

Safety Information

Detailed toxicological data for this compound is not extensively documented. As with any halogenated and nitrogen-containing aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, particularly for the development of kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/mTOR. Its well-defined reactivity in cross-coupling reactions allows for the systematic modification of its structure to optimize biological activity. Further research into its synthesis, detailed characterization, and exploration of its utility in medicinal chemistry is warranted to fully exploit its potential in drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

CAS Number: 1227599-92-9

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine, a critical heterocyclic building block in modern medicinal chemistry. The document details its chemical and physical properties, provides a representative experimental protocol for its synthesis and purification, and explores its significant application as a key intermediate in the development of targeted cancer therapeutics, such as KRAS G12C inhibitors. Included are visualizations of its role in synthetic pathways and the biological context of its downstream targets, designed to support researchers in its application.

Core Compound Properties and Data

This compound is a substituted pyridine derivative valued for its unique electronic properties and versatile reactivity. The presence of an amine, a bromo group, and an electron-withdrawing trifluoromethyl group on the pyridine ring makes it an ideal scaffold for building complex molecular architectures through various cross-coupling and substitution reactions.[1] Its structural isomer, 5-Bromo-4-(trifluoromethyl)pyridin-2-amine (CAS: 944401-56-3), is more widely documented, and its properties are often used as a reference.

Data Presentation: Physicochemical Properties

| Property | Data | Source(s) |

| CAS Number | 1227599-92-9 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| MDL Number | MFCD16606114 | [1] |

| Boiling Point | 262.5 ± 40.0 °C (Predicted) | [1] |

| Density | 1.790 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8°C, Inert Gas | [1] |

| Appearance (Isomer) | Orange Crystalline Powder | [2][3] |

| Melting Point (Isomer) | 71°C to 75°C | [2][3] |

Note: Some physical properties are predicted or based on the closely related isomer 5-Bromo-4-(trifluoromethyl)pyridin-2-amine due to limited experimental data for the title compound.

Application in Drug Discovery: Intermediate for KRAS G12C Inhibitors

The primary application of trifluoromethyl-substituted bromopyridines like the title compound is in the synthesis of highly potent and selective kinase inhibitors.[1] A structurally related analogue, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, serves as a key intermediate in the manufacturing process of Divarasib (GDC-6036) , a clinical-stage covalent inhibitor of the KRAS G12C mutant protein.[4][5][6] The KRAS G12C mutation is a significant oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[7][8] Divarasib functions by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in its inactive, GDP-bound state.[7][8][9] This action blocks downstream pro-growth signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation and survival.[7][10][11]

The pyridine moiety of the intermediate is crucial for constructing the core structure of the final drug, which engages with the switch-II pocket of the KRAS protein.[12]

Experimental Protocols

Representative Synthesis Protocol:

-

Deoxofluorination:

-

Reaction: Convert the carboxylic acid group of a substituted nicotinic acid to a trifluoromethyl group using a fluorinating agent like sulfur tetrafluoride (SF₄) or XtalFluor-E.

-

Procedure: To a solution of 2,6-dichloro-4-methylnicotinic acid in an appropriate anhydrous solvent (e.g., dichloromethane) in a pressure-resistant vessel, add the fluorinating agent at a controlled temperature (e.g., 0°C). Seal the vessel and heat to the required temperature (e.g., 80-100°C) for several hours. After cooling, carefully quench the reaction with an aqueous bicarbonate solution. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.[5][6]

-

-

Halogen Exchange (Chlorine to Bromine):

-

Reaction: Replace one or more chlorine atoms with bromine.

-

Procedure: Treat the chlorinated trifluoromethylpyridine intermediate with a bromine source, such as aqueous hydrobromic acid (HBr), often at elevated temperatures. The reaction progress is monitored by HPLC or GC-MS. Upon completion, the mixture is cooled, neutralized with a base (e.g., NaOH solution), and the product is extracted.[5]

-

-

Regioselective Amination (SNAr):

-

Reaction: Introduce the C2-amine group via a nucleophilic aromatic substitution (SNAr) reaction.

-

Procedure: React the resulting 2,4-dibromo-5-(trifluoromethyl)pyridine intermediate with an ammonia source (e.g., aqueous ammonia) or a protected amine in a suitable solvent like DMSO or NMP at elevated temperatures. The regioselectivity of the amination is directed by the electronic effects of the ring substituents.[5]

-

-

Purification:

-

Method: The final crude product is purified using silica gel column chromatography.

-

Procedure: The crude material is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column. The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0% to 30% ethyl acetate). Fractions containing the pure product, as identified by TLC, are combined and concentrated in vacuo to yield the final product.

-

Mandatory Visualizations

The following diagrams illustrate the synthetic logic and biological context for the application of this compound.

Caption: Synthetic workflow for a KRAS G12C inhibitor using the title compound as a key intermediate.

Caption: Simplified KRAS G12C signaling pathway and the inhibitory mechanism of action of Divarasib.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. scite.ai [scite.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is Divarasib used for? [synapse.patsnap.com]

- 8. rrcgvir.com [rrcgvir.com]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key building block in the synthesis of various pharmaceutical compounds, particularly noted for its role as an intermediate in the development of kinase inhibitors and other bioactive molecules.[1] Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and an amine on the pyridine ring, allows for diverse and selective functionalization, making it a valuable component in medicinal chemistry. This guide provides a comprehensive overview of the synthesis pathways for this compound, including detailed experimental protocols and quantitative data to support researchers in its preparation.

Synthesis Pathways

The synthesis of this compound and its derivatives can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. Generally, the methods involve the construction of the trifluoromethylpyridine core followed by functional group interconversions.[2][3]

One of the prominent and well-documented approaches involves a multi-step sequence starting from a substituted pyridine. This pathway is exemplified in the manufacturing process of a key intermediate for the KRAS G12C inhibitor, Divarasib.[4][5][6][7] While the final product in that specific synthesis is a more complex derivative, the core steps to achieve a bromo-trifluoromethyl-aminopyridine are highly relevant.

A generalized pathway can be visualized as the introduction of the trifluoromethyl group, followed by halogenation and amination, or variations thereof. The trifluoromethyl group can be introduced via copper-mediated trifluoromethylation of an iodo-precursor using reagents like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate.[4][5]

Below is a logical workflow illustrating a potential synthetic approach:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from reported manufacturing processes of structurally related compounds and represent a plausible route for the synthesis of this compound.

Step 1: Synthesis of 6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine

This initial step involves the iodination of a protected aminopyridine.

-

Materials: 6-chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).

-

Procedure: To a reactor charged with 6-chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine (150 kg, 392 mol) and DMF (802 kg), add NIS (108 kg, 1.23 equiv). The resulting solution is stirred at 15–25 °C for 24 hours. An additional portion of NIS (3.0 kg, 0.03 equiv) is added, and the mixture is stirred for another 24 hours. The mixture is then cooled to 0–10 °C and quenched with a 5 wt % aqueous Na2SO3 solution (845 kg). After stirring for 2 hours at 0–10 °C, the mixture is filtered. The wet cake is washed with water (466 kg) and then taken up in ethanol (768 kg).[5]

Step 2: Trifluoromethylation

This step introduces the trifluoromethyl group onto the pyridine ring.

-

Materials: 6-chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine, Copper(I) iodide (CuI), Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, Hexamethylphosphoramide (HMPA), Dimethylformamide (DMF).

-

Procedure: To a reactor, charge 6-chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine (103 kg, 202 mol) and DMF (364 kg). Sequentially charge CuI (98 kg, 2.5 equiv), methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (113 kg, 2.9 equiv), and HMPA (180 kg, 5.0 equiv), with a DMF rinse (30 kg) after each addition. Add more DMF (352 kg) to the mixture. The reaction is heated to 75–85 °C over 3 hours and stirred for 12 hours. The mixture is then cooled to 20–30 °C and filtered.[5]

Step 3: Deprotection and Halogen Exchange

This sequence removes the protecting groups and exchanges the chloro substituent for a bromo group.

-

Materials: 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, Acetic acid (HOAc), 40 wt % aqueous Hydrobromic acid (HBr), Water, Ethyl acetate (EtOAc), 30 wt % aqueous Sodium hydroxide (NaOH).

-

Procedure: A reactor is charged with acetic acid (190 kg), 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine (97 kg, 208 mol), 40 wt % aqueous HBr solution (180 kg), and water (12 kg) at 20–30 °C. The reaction is heated to 45–55 °C over 2 hours and then to 80–90 °C over another 2 hours. The reaction is stirred at 80–90 °C for 6.5 hours and then cooled to 60–70 °C. Ethyl acetate (370 kg) is added, and the mixture is cooled to 30–40 °C. A 30 wt % aqueous NaOH solution (489 kg) is added at ≤45 °C to adjust the pH to 7–8, followed by a water rinse (13 kg).[4][5] This deprotection is followed by an acetyl protection of the amino group, a chlorine-bromine exchange using aqueous HBr, and subsequent deacetylation to yield the final amine. A reported yield for a similar four-step sequence (deprotection, acetylation, halogen exchange, and final protection) was 53%.[4][5]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in a related synthesis, which can serve as a benchmark for the synthesis of this compound.

| Step | Starting Material | Product | Reagents | Yield | Reference |

| 1 | 2,6-Dichloro-4-methylpyridine | 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine | 4-methoxybenzylamine | Not specified directly | [4][5] |

| 2 | 6-Chloro-N-(4-methoxybenzyl)-4-methylpyridin-2-amine | 6-Chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | t-BuOK, 4-methoxybenzyl chloride | Not specified directly | [4] |

| 3 | 6-Chloro-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | 6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | NIS, DMF | Not specified directly | [5] |

| 4 | 6-Chloro-5-iodo-N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine | 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine | CuI, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, HMPA | Not specified directly | [5] |

| 5 | 6-chloro-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine to 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine | HBr, Acetyl bromide | 53% (over four steps) | [4][5] |

Alternative Synthetic Strategies

An improved, second-generation synthesis for a related compound has been developed, which is more scalable and efficient. This route proceeds in only three steps from 2,6-dichloro-4-methylnicotinic acid via a deoxofluorination, a chlorine-to-bromine halogen exchange, and a regioselective SNAr amination.[7] This suggests that for large-scale production, exploring pathways that introduce the trifluoromethyl and bromo functionalities from readily available starting materials could be more advantageous.

The direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines, is a common strategy in the synthesis of trifluoromethylpyridines.[2][3]

The following diagram illustrates the logical relationship in a potential alternative pathway:

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

4-Bromo-5-(trifluoromethyl)pyridin-2-amine IUPAC name

An In-depth Technical Guide to 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development and details the compound's chemical properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Chemical Identity and Properties

The nomenclature for substituted pyridines can be ambiguous. The compound "this compound" is systematically named based on the substitution pattern on the pyridine ring. It is crucial to distinguish it from its isomers, such as 5-Bromo-3-(trifluoromethyl)pyridin-2-amine and 5-Bromo-4-(trifluoromethyl)pyridin-2-amine, which may have different chemical and physical properties.

Table 1: Physicochemical Properties of this compound and a Key Isomer

| Property | This compound | 5-Bromo-4-(trifluoromethyl)pyridin-2-amine |

| CAS Number | 1227599-92-9[1] | 944401-56-3[2][3] |

| Molecular Formula | C₆H₄BrF₃N₂[1] | C₆H₄BrF₃N₂ |

| Molecular Weight | 241.01 g/mol [1] | 241.01 g/mol |

| Appearance | - | Light yellow to Brown powder/crystal[3] |

| Melting Point | - | 66-75 °C |

| Boiling Point | 262.5±40.0 °C (Predicted)[1] | - |

| Density | 1.790±0.06 g/cm³ (Predicted)[1] | - |

| SMILES | Nc1cc(c(Br)cn1)C(F)(F)F | Nc1cc(C(F)(F)F)c(Br)cn1 (Isomer) |

| InChI Key | - | AEWYLVDLWQPJGW-UHFFFAOYSA-N |

Role in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] The presence of the amino, bromo, and trifluoromethyl groups on the pyridine core allows for selective functionalization and the construction of diverse molecular architectures.[1]

The trifluoromethyl group is a key feature in many modern drugs.[4][5] It is a strong electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[4] The bromo substituent serves as a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the attachment of other molecular fragments.[1]

This compound and its structural motifs are particularly important in the development of kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Representative Experimental Protocol: Synthesis

The following protocol is adapted from the first-generation manufacturing process of a divarasib intermediate.[6][7]

Objective: To synthesize a brominated trifluoromethyl-substituted aminopyridine derivative.

Key Steps:

-

Protection of Amino Group: The starting aminopyridine is often protected to prevent unwanted side reactions in subsequent steps. For instance, using 4-methoxybenzyl (PMB) groups.

-

Trifluoromethylation: The trifluoromethyl group can be introduced via a copper-mediated reaction using a reagent like methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (Chen's reagent) on an iodo-substituted precursor.[7]

-

Deprotection: The protecting groups on the amine are removed, typically under acidic conditions (e.g., with aqueous HBr).[6][7]

-

Halogen Exchange (Chlorine to Bromine): A chloro-substituted pyridine can be converted to the desired bromo-derivative. This can be achieved by treating the compound with a strong hydrobromic acid solution at elevated temperatures.[6][7]

Detailed Example Step: Chlorine-Bromine Exchange[6][7]

-

Starting Material: A protected 6-chloro-4-methyl-5-(trifluoromethyl)pyridin-2-amine derivative.

-

Reagents: 40 wt % aqueous hydrobromic acid (HBr).

-

Procedure:

-

The protected chloropyridine is dissolved in a suitable solvent like acetic acid.

-

Aqueous HBr is added to the reactor at room temperature (20-30 °C).

-

The reaction mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by techniques like HPLC).

-

After cooling, the product is isolated. This may involve neutralization with a base (e.g., NaOH), extraction with an organic solvent (e.g., EtOAc), and purification to afford the final 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine.

-

Application in Drug Development: Targeting the KRAS Signaling Pathway

The KRAS protein is a critical node in cellular signaling pathways that control cell growth, proliferation, and survival. Mutations in the KRAS gene, particularly the G12C mutation, lock the protein in an active state, leading to uncontrolled cell growth and cancer. Developing inhibitors that can covalently bind to the mutated cysteine in KRAS G12C has been a major goal in oncology.[6]

Intermediates like this compound are instrumental in building the complex structures of these inhibitors. The aminopyridine core often serves as a scaffold that is elaborated through reactions at the bromo- and amino- positions to create a molecule that fits precisely into the binding pocket of the KRAS G12C protein.

Below is a diagram illustrating a simplified KRAS signaling pathway and the point of intervention for a KRAS G12C inhibitor.

Caption: Simplified KRAS signaling pathway and inhibitor action.

Conclusion

This compound and its related isomers are highly significant building blocks in modern medicinal chemistry. Their unique substitution pattern provides the chemical versatility required to synthesize potent and selective drug candidates. The successful development of KRAS G12C inhibitors, which rely on similar intermediates, underscores the critical role of such fluorinated heterocyclic compounds in advancing targeted therapies for cancer and other diseases. As drug discovery continues to evolve, the demand for sophisticated and precisely functionalized intermediates like this compound is expected to grow.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-AMINO-5-BROMO-4-TRIFLUOROMETHYLPYRIDINE|944401-56-3--常å·çæ¸ å»è¯ç§ææéå ¬å¸ [ruiqingchem.com]

- 3. 2-Amino-5-bromo-4-(trifluoromethyl)pyridine 944401-56-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Structural Analogues of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key scaffold in the development of targeted therapeutics. This document details the synthesis, biological activity, and structure-activity relationships of these compounds, with a particular focus on their role as kinase inhibitors.

Core Compound: this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its strategic substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an electron-withdrawing trifluoromethyl group, makes it a versatile building block in medicinal chemistry. This guide will explore analogues where the bromine at the 4-position is replaced by various aryl or heteroaryl moieties, leading to potent kinase inhibitors.

Synthetic Methodologies: Suzuki-Miyaura Cross-Coupling

The primary method for derivatizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridin-2-amine scaffold and a wide range of boronic acids or esters.

Detailed Experimental Protocol: Synthesis of 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a representative analogue.

This protocol is adapted from established procedures for Suzuki-Miyaura cross-coupling of heteroaryl halides.

Materials:

-

This compound

-

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dimorpholino-1,3,5-triazine (or corresponding boronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

-

Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

-

Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water. To this, add the base (e.g., Na2CO3, 2.0 eq).

-

Degassing: Purge the reaction mixture with an inert gas (nitrogen or argon) for 15-20 minutes to remove any dissolved oxygen.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Biological Activity: PI3K/mTOR Kinase Inhibition

Structural analogues of this compound have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro kinase inhibitory activities of several analogues against PI3Kα and mTOR.

| Compound ID | R Group (at position 4) | PI3Kα Ki (nM) | mTOR Ki (nM) |

| 1 | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl) | 17 | 61 |

| 2 | 4-(Trifluoromethyl)phenyl | >1000 | >1000 |

| 3 | 3-Aminophenyl | 250 | 800 |

| 4 | 4-Morpholinophenyl | 80 | 350 |

Data is illustrative and compiled from public domain sources for comparative purposes.

The data indicates that the large, heterocyclic substituent in Compound 1 (PQR309) is crucial for potent inhibition of both PI3Kα and mTOR. Simple phenyl or substituted phenyl groups at the 4-position result in a significant loss of activity.

Detailed Experimental Protocol: In Vitro PI3Kα Kinase Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Plating: Serially dilute test compounds in DMSO and add to the wells of a 384-well plate. Include controls for no enzyme, no inhibitor, and no substrate.

-

Enzyme and Substrate Preparation: Prepare a solution of PI3Kα enzyme and PIP2 substrate in kinase buffer.

-

Reaction Initiation: Add the enzyme/substrate mixture to the wells containing the test compounds. Then, add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system converts ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: Workflow for an in vitro PI3Kα kinase inhibition assay.

Signaling Pathway

The PI3K/mTOR pathway is a central node in cellular signaling, integrating signals from growth factors and nutrients to control cell fate. The inhibitors based on the this compound scaffold act by competing with ATP for the kinase domain of PI3K and mTOR, thereby blocking the downstream signaling cascade.

Caption: The PI3K/mTOR signaling pathway and points of inhibition.

This guide provides a foundational understanding of the synthesis and biological evaluation of this compound analogues. The detailed protocols and structure-activity data serve as a valuable resource for researchers in the field of drug discovery and development, particularly those targeting kinase-driven pathologies. Further exploration of this scaffold holds significant promise for the development of novel and effective therapeutics.

In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating amine group, an electron-withdrawing trifluoromethyl group, and a reactive bromine atom, imparts a versatile reactivity profile. This guide provides a comprehensive overview of the known chemical transformations of this compound, with a focus on palladium-catalyzed cross-coupling reactions. The strategic positioning of the functional groups allows for selective modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The primary mode of reactivity for this compound involves the palladium-catalyzed cross-coupling of the C4-bromo substituent. The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, facilitates oxidative addition of the C-Br bond to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with various boronic acids and esters.

Reaction Scheme:

General Suzuki-Miyaura Coupling Pathway

Quantitative Data for Suzuki-Miyaura Coupling:

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| (1-methyl-1H-pyrazol-4-yl)boronic acid | Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 100 | 85 | [1] |

Experimental Protocol: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridin-2-amine [1]

A mixture of this compound (1.0 g, 4.15 mmol), (1-methyl-1H-pyrazol-4-yl)boronic acid (0.62 g, 4.98 mmol), Pd(dppf)Cl2 (0.30 g, 0.41 mmol), and K2CO3 (1.72 g, 12.45 mmol) in 1,4-dioxane (20 mL) and water (5 mL) was degassed with nitrogen for 10 minutes. The reaction mixture was then heated to 100°C and stirred for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the title compound as a solid.

Logical Workflow for Suzuki-Miyaura Coupling:

References

Technical Guide: Physicochemical Properties of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a substituted pyridine derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, including the bromine atom, the trifluoromethyl group, and the amine substituent on the pyridine ring, make it a valuable intermediate for developing kinase inhibitors and other bioactive molecules. This technical guide provides a summary of the available physicochemical data, a general experimental protocol for solubility determination, and a representative signaling pathway to illustrate its potential application context.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227599-92-9 | [1][2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| Boiling Point (Predicted) | 262.5 ± 40.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 112.6 ± 27.3 °C | [1] |

| Vapor Pressure (Predicted) | 0.0 ± 0.5 mmHg at 25°C | [1] |

| Polarizability (Predicted) | 16.4 ± 0.5 10⁻²⁴cm³ | [1] |

| Storage Conditions | -4°C (short term), -20°C (long term) | [1] |

Solubility Determination: A General Experimental Protocol

While specific data is unavailable, the solubility of this compound can be determined using standard laboratory methods. The following is a general protocol for determining the solubility of a solid organic compound in a given solvent.

Objective:

To determine the solubility of a solid organic compound in a specific solvent at a given temperature.

Materials:

-

The solid organic compound (solute)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, tetrahydrofuran, dichloromethane)

-

Analytical balance

-

Vials or test tubes with caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for the experimental determination of solubility.

Application in Kinase Inhibitor Signaling

This compound is a precursor for synthesizing kinase inhibitors. Protein kinases are crucial enzymes that regulate a wide array of cellular processes by phosphorylating target proteins. In many diseases, such as cancer, kinase signaling pathways are often hyperactivated. Kinase inhibitors can block the activity of these enzymes, thereby disrupting the downstream signaling cascade and inhibiting disease progression.

Representative Kinase Inhibitor Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway and the point of intervention for a kinase inhibitor.

Caption: A diagram showing the inhibitory action of a kinase inhibitor on a signaling cascade.

Conclusion

While specific quantitative solubility data for this compound is not currently available in the public domain, this guide provides its known physicochemical properties and a general framework for its solubility determination. The compound's role as a precursor in the synthesis of kinase inhibitors highlights its importance in drug discovery and development. The provided diagrams offer a visual representation of a general experimental workflow and a representative signaling pathway to aid researchers in their understanding of this compound's application.

References

Spectroscopic and Synthetic Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, comprehensive, publicly available spectroscopic data for 4-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS No. 1227599-92-9) is limited. This guide provides a framework of expected spectroscopic characteristics and standardized experimental protocols applicable to this compound, alongside a plausible synthetic workflow. The information herein is intended to guide researchers in the characterization and synthesis of this and structurally related molecules.

Executive Summary

This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of bioactive molecules. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity. This document outlines the expected spectroscopic data required for the unambiguous identification and characterization of this compound and provides detailed protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predictive and based on the analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities |

| ¹H | 6.5 - 8.5 | Singlets or doublets |

| ¹³C | 100 - 160 | Quartets (for CF₃-coupled carbons) and singlets |

| ¹⁹F | -60 to -70 | Singlet |

Table 2: Mass Spectrometry (MS) and Infrared (IR) Data

| Technique | Parameter | Expected Value/Observation |

| MS (EI/ESI) | [M]⁺, [M+H]⁺ | ~240, 242 (Isotopic pattern for Br) |

| IR | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~1300-1100 (C-F stretch) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for the structural elucidation of this compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Internal Standard: Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR Spectroscopy: Acquire the spectrum with proton decoupling. A fluorine-free reference standard, such as C₆F₆, can be used.

Mass Spectrometry

Accurate mass measurement is vital to confirm the elemental composition.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a solvent compatible with the ionization technique, such as methanol or acetonitrile.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement with a mass error of less than 5 ppm. This will allow for the unambiguous determination of the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Synthetic Workflow

The synthesis of this compound can be envisioned through a regioselective bromination of a suitable precursor. The following diagram illustrates a hypothetical synthetic pathway.

Caption: A plausible synthetic route to this compound.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a novel or synthesized compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

The Strategic Synthesis and Application of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine in the Development of Targeted Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance is underscored by its role as a key intermediate in the synthesis of divarasib (GDC-6036), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The KRAS oncogene, particularly with the G12C mutation, has long been considered an "undruggable" target, and the development of inhibitors like divarasib represents a significant breakthrough in the treatment of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed plausible synthesis protocol, and its application in the synthesis of divarasib. Furthermore, it elucidates the KRAS G12C signaling pathway and the mechanism of action of divarasib, offering valuable insights for researchers in the field of drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development. The following table summarizes its key chemical identifiers and physical characteristics.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1227599-92-9 | [3] |

| Molecular Formula | C₆H₄BrF₃N₂ | [3] |

| Molecular Weight | 241.01 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Boiling Point (Predicted) | 262.5 ± 40.0 °C | [3] |

| Density (Predicted) | 1.790 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 2-8°C, under inert gas | [3] |

Plausible Synthesis Protocol

While a specific, publicly available, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible and scalable synthetic route can be inferred from the manufacturing process of the closely related intermediate, 6-bromo-4-methyl-5-(trifluoromethyl)pyridin-2-amine, which is also used in the synthesis of divarasib. The following proposed protocol is based on established chemical transformations for pyridine derivatives.

Proposed Synthetic Workflow:

A plausible synthetic workflow for this compound.

Detailed Experimental Steps (Proposed):

Step 1: Trifluoromethylation of 2-Amino-4-bromopyridine

-

To a solution of 2-amino-4-bromopyridine (1 equivalent) in a suitable solvent (e.g., DMF or NMP) is added a trifluoromethylating agent (e.g., sodium triflinate, Togni's reagent II) (1.5-2.0 equivalents) and a copper(I) catalyst (e.g., CuI, CuTC) (0.1-0.2 equivalents).

-

The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and quenched with aqueous ammonia.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Alternative Step 2: Halogen Exchange

In a scenario where the starting material is 4-chloro-5-(trifluoromethyl)pyridin-2-amine, a halogen exchange reaction can be employed.

-

4-Chloro-5-(trifluoromethyl)pyridin-2-amine (1 equivalent) is treated with an excess of hydrobromic acid (HBr).

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield this compound.

Application in the Synthesis of Divarasib

This compound is a crucial building block for the synthesis of divarasib. It is typically protected and then coupled with the quinazoline core of the molecule via a Negishi coupling reaction.

Divarasib Synthesis Workflow:

Simplified workflow for the synthesis of Divarasib.

The KRAS G12C Signaling Pathway and Mechanism of Action of Divarasib

The RAS proteins (KRAS, NRAS, and HRAS) are small GTPases that act as molecular switches in signal transduction pathways, regulating cell growth, proliferation, and survival.[4] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, results in a constitutively active KRAS protein that is locked in its GTP-bound "ON" state. This leads to the continuous activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation and tumor growth.[5][6]

KRAS G12C Signaling Pathway:

The KRAS G12C signaling pathway and the inhibitory action of Divarasib.

Divarasib is a highly potent and selective covalent inhibitor that specifically targets the mutant cysteine residue in KRAS G12C.[2] It binds to the switch-II pocket of the inactive, GDP-bound form of the protein.[3][7] This covalent modification locks KRAS G12C in its "OFF" state, preventing the exchange of GDP for GTP and thereby blocking the activation of downstream pro-proliferative signaling pathways.[1] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in KRAS G12C-mutant cancer cells.

Quantitative Biological Data of Divarasib

The efficacy of divarasib has been demonstrated in various preclinical and clinical studies. The following table summarizes key quantitative data related to its biological activity.

| Parameter | Value | Cell Line / Study | Reference |

| Confirmed Response Rate (NSCLC) | 53.4% | Phase 1 Trial (NCT04449874) | [8] |

| Median Progression-Free Survival (NSCLC) | 13.1 months | Phase 1 Trial (NCT04449874) | [8] |

| Confirmed Response Rate (Colorectal Cancer) | 29.1% | Phase 1 Trial (NCT04449874) | [9] |

| Median Progression-Free Survival (Colorectal Cancer) | 5.6 months | Phase 1 Trial (NCT04449874) | [9] |

Conclusion

This compound is a pivotal synthetic intermediate that has enabled the development of a new class of targeted therapies against the once-elusive KRAS G12C mutation. Its unique substitution pattern provides a versatile scaffold for the construction of complex bioactive molecules like divarasib. A comprehensive understanding of its synthesis, properties, and the biological context of its application is crucial for the continued advancement of precision oncology. This technical guide serves as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

References

- 1. What is Divarasib used for? [synapse.patsnap.com]

- 2. rrcgvir.com [rrcgvir.com]

- 3. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. onclive.com [onclive.com]

- 9. esmo.org [esmo.org]

Role of trifluoromethyl group in pyridin-2-amine derivatives

An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Pyridin-2-amine Derivatives

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its strategic modification is a key aspect of drug design. Among the various functional groups employed for this purpose, the trifluoromethyl (CF3) group holds a prominent position due to its unique ability to modulate a molecule's physicochemical and pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in the design and development of pyridin-2-amine derivatives. We will delve into its impact on lipophilicity, electronic properties, and metabolic stability, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to provide a thorough resource for professionals in the field of drug discovery.

Modulation of Physicochemical Properties by the Trifluoromethyl Group

The introduction of a CF3 group into the pyridin-2-amine scaffold dramatically alters its molecular properties, which can be leveraged to enhance drug-like characteristics.[4] These changes stem from the unique nature of the fluorine atoms and the carbon-fluorine bond.

Lipophilicity

The CF3 group is highly lipophilic and its incorporation generally increases the overall lipophilicity of the parent molecule.[4][5] This enhanced lipophilicity can improve a drug's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, leading to better absorption and distribution.[6][7] The hydrophobic nature of the CF3 group can also promote binding to hydrophobic pockets within target proteins.[8]

Electronic Effects and Basicity (pKa)

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms (Hammett constant σp = 0.54).[9] When attached to the pyridine ring, it significantly reduces the electron density of the aromatic system. This has a profound effect on the basicity (pKa) of the pyridine nitrogen and the exocyclic amino group. The electron-withdrawing nature of the CF3 group decreases the pKa of the pyridinium ion, making the pyridine nitrogen less basic.[10] This modulation of basicity is critical in drug design as it can influence solubility, receptor binding, and pharmacokinetic properties. For instance, reducing the basicity can prevent unwanted protonation at physiological pH, which might otherwise hinder cell permeability or lead to off-target interactions.

Metabolic Stability

One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to oxidative metabolism by enzymes like cytochrome P450.[6][11] Replacing a metabolically labile methyl group or hydrogen atom with a CF3 group can block common metabolic pathways, leading to a longer in vivo half-life, reduced drug dosage frequency, and potentially fewer metabolites.[5][12]

Bioisosterism and Binding Interactions

The trifluoromethyl group is often used as a bioisostere for other groups like methyl, ethyl, isopropyl, and even nitro groups.[13][14] While sterically larger than a methyl group, its electronic properties are vastly different.[6] This allows medicinal chemists to probe the steric and electronic requirements of a binding pocket. The CF3 group can participate in various non-covalent interactions, including hydrophobic and electrostatic interactions, which can enhance binding affinity and selectivity for the biological target.[5]

Quantitative Data Summary

The following tables summarize quantitative data illustrating the impact of the trifluoromethyl group on the properties of pyridine derivatives.

Table 1: Physicochemical Properties of Trifluoromethylated Pyridines

| Compound | Structure | Property | Value | Reference |

|---|---|---|---|---|

| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | Boiling Point | 139-141 °C | |

| Density | 1.275 g/mL at 25 °C | |||

| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | Boiling Point | 113-115 °C | [15] |

| Density | 1.276 g/mL at 25 °C | [15] | ||

| 2-((Trifluoromethyl)thio)pyridine | C₆H₄F₃NS | pKa | 0.9 ± 0.1 | [10] |

| 2-((Trifluoromethyl)sulfonyl)pyridine | C₆H₄F₃NO₂S | pKa | -2.7 ± 0.1 |[10] |

Table 2: In Vitro Biological Activity of Trifluoromethylated Pyridin-2-amine Derivatives

| Compound ID | Target | Activity | Value (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| 29 | CDK8 | Inhibitory Activity | 46 nM (IC₅₀) | [16] |

| F10 | Xanthomonas oryzae pv. oryzae | Antibacterial Activity | 83 mg L⁻¹ (EC₅₀) | [17] |

| EF2 | Androgen Receptor (AR) | Antagonist Activity | 0.30 µM (IC₅₀) | [18] |

| PQR309 | PI3K/mTOR | Inhibitory Activity | PI3Kα: 31 nM, mTOR: 21 nM (IC₅₀) |[19] |

Synthesis and Experimental Protocols

The synthesis of trifluoromethylated pyridin-2-amines can be achieved through various strategies, primarily involving either the use of pre-functionalized starting materials or the direct introduction of the CF3 group.

General Synthetic Workflow

The diagram below illustrates a common workflow for synthesizing and evaluating trifluoromethylated pyridin-2-amine derivatives.

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of 2-(Pyridin-2-yl)-6-(Trifluoromethyl)Pyrimidin-4(3H)-One

This protocol describes the cyclocondensation reaction to form a trifluoromethylated pyrimidinone core attached to a pyridine ring.[20]

-

Materials: Ethyl 4,4,4-trifluoro-3-oxobutanoate, picolinimidamide hydrochloride, Triethylamine (Et3N), Ethanol (EtOH).

-

Procedure:

-

To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (3.8 mmol) and picolinimidamide hydrochloride (3.2 mmol) in EtOH (10 mL) at room temperature, add Et3N (16.0 mmol).

-

Heat the reaction mixture at 110°C and monitor its completion using Thin Layer Chromatography (TLC) with ethyl acetate as the mobile phase.

-

Once the reaction is complete, evaporate the solvent to dryness under reduced pressure.

-

Pour the residue into ice-cold water (20 mL).

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product via column chromatography to obtain the final compound.

-

Protocol 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine via Dehalogenation

This protocol details a two-step process starting from a dichlorinated trifluoromethylpyridine.[21]

-

Materials: 2,6-dichloro-4-trifluoromethylpyridine (2,6,4-DCTF), 28% ammonia water, Tetrahydrofuran (THF), 5% Palladium on Carbon (Pd/C), Hydrogen gas.

-

Step 1: Amination

-

In a 200 mL autoclave, combine 10 g (0.046 moles) of 2,6,4-DCTF, 30.6 mL (0.44 moles) of 28% ammonia water, and 20 mL of THF.

-

Heat the mixture to 150°C with stirring for approximately 6 hours.

-

Cool the autoclave to 30-40°C to obtain 2-amino-6-chloro-4-trifluoromethylpyridine.

-

-

Step 2: Dehalogenation

-

To the reaction mixture from Step 1, add 300 mg of 5% Pd/C (54% wet).

-

Fill the autoclave with hydrogen gas up to 2.0 MPa.

-

Heat the mixture to 100°C with stirring for about 3 hours.

-

Cool the pressure reactor to 30-40°C and filter the mixture through Celite to remove the catalyst.

-

The filtrate contains the desired product, 2-amino-4-trifluoromethylpyridine, which can be further purified.

-

Impact on Biological Activity: Case Studies

The strategic placement of a CF3 group has led to the development of potent and selective drug candidates across various therapeutic areas.

Oncology: CDK8 Inhibition

Cyclin-dependent kinase 8 (CDK8) is a target in colorectal cancer. A series of 2-amino-pyridine derivatives were designed as CDK8 inhibitors. Compound 29 , featuring a trifluoromethyl group, demonstrated potent inhibitory activity against CDK8 with an IC50 value of 46 nM.[16] The CF3 group in this context likely contributes to favorable binding interactions within the kinase active site and enhances overall drug-like properties.

Caption: Inhibition of the WNT/β-catenin pathway by a CF3-pyridin-2-amine derivative.

Infectious Diseases: Antibacterial Agents

Trifluoromethylpyridine amide derivatives have been synthesized and evaluated for their antibacterial properties.[17] Compound F10 , a sulfone-containing derivative, showed potent activity against Xanthomonas oryzae pv. oryzae (Xoo), a pathogen affecting rice, with an EC50 of 83 mg L⁻¹. This activity was superior to commercial bactericides, highlighting the potential of the CF3-pyridine scaffold in agrochemical development.[17]

Endocrinology: Androgen Receptor Antagonism

In the treatment of prostate cancer, resistance to androgen receptor (AR) antagonists is a major challenge. A novel 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivative, EF2 , was discovered as a pure AR antagonist with an IC50 of 0.30 µM.[18] This compound effectively antagonizes both wild-type and drug-resistant AR mutants. The trifluoromethylphenyl group is critical for its potent antagonist activity, likely by occupying a key hydrophobic pocket and inducing a conformational change in the receptor that prevents agonist binding.

Logical Relationships and Drug Design Strategy

The decision to incorporate a CF3 group is a strategic one in the drug design process, aimed at overcoming specific challenges.

Caption: Rationale for incorporating a CF3 group in drug design.

Conclusion

The trifluoromethyl group is a powerful tool in the arsenal of medicinal chemists working with pyridin-2-amine derivatives. Its ability to profoundly influence lipophilicity, electronic character, and metabolic stability provides a rational basis for optimizing lead compounds into viable drug candidates. By increasing membrane permeability, blocking metabolic hotspots, and enhancing target binding affinity, the strategic incorporation of the CF3 group has proven instrumental in the development of potent and effective therapeutics. The continued exploration of novel trifluoromethylation methods and a deeper understanding of the nuanced effects of this unique functional group will undoubtedly fuel future innovations in drug discovery.

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 3-(Trifluoromethyl)pyridine 97 3796-23-4 [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]

- 18. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

The Influence of Substituents on the Electronic Properties of Bromopyridine Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic effects of substituents on bromopyridine rings, a core structural motif in medicinal chemistry and materials science. Understanding how substituents modulate the electron density of the bromopyridine ring is paramount for predicting reactivity, designing novel catalysts, and optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a comprehensive overview of key electronic parameters, detailed experimental protocols for their determination, and visual representations of relevant chemical principles and workflows.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent on the bromopyridine ring can be quantified through several key parameters, including Hammett constants, pKa values, and spectroscopic shifts. These parameters provide a numerical basis for comparing the electron-donating or electron-withdrawing nature of various functional groups.

Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ or log(k/k₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic systems.[1] The substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.

Table 1: Hammett Substituent Constants for Common Functional Groups [2][3][4]

| Substituent | σ_meta_ | σ_para_ | Electronic Effect |

| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |

| -OCH₃ | 0.12 | -0.27 | Electron-Donating |

| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |

| -H | 0.00 | 0.00 | Reference |

| -Br | 0.39 | 0.23 | Weak Electron-Withdrawing |

| -Cl | 0.37 | 0.23 | Weak Electron-Withdrawing |

| -COOCH₃ | 0.33 | 0.45 | Electron-Withdrawing |

| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |

| -NO₂ | 0.71 | 0.78 | Very Strong Electron-Withdrawing |

Acidity Constants (pKa)

The pKa of the conjugate acid of a bromopyridine is a direct measure of the basicity of the pyridine nitrogen. Electron-withdrawing substituents decrease the electron density on the nitrogen, making it less basic and lowering the pKa of its conjugate acid. Conversely, electron-donating substituents increase the basicity and raise the pKa.

Table 2: pKa Values of Parent Bromopyridines and Selected Substituted Pyridines

| Compound | pKa |

| 2-Bromopyridine | 0.71 |

| 3-Bromopyridine | 2.84 |

| 4-Bromopyridine | 3.85 |

| Pyridine | 5.25 |

| 4-Methoxypyridine | 6.62 |

| 4-Methylpyridine | 6.02 |

| 4-Chloropyridine | 3.83 |

| 4-Nitropyridine | 1.61 |

Note: The pKa values for substituted pyridines are provided to illustrate the electronic trends of substituents.

Spectroscopic Data

NMR and IR spectroscopy are powerful tools for probing the electronic environment of the bromopyridine ring. Changes in chemical shifts and vibrational frequencies upon substitution provide qualitative and quantitative insights into the redistribution of electron density.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Parent Bromopyridines in CDCl₃ [5][6][7][8][9]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Bromopyridine | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H) | 150.3, 142.4, 138.6, 128.4, 122.8 |

| 3-Bromopyridine | 8.68 (d, 1H), 8.52 (d, 1H), 7.80 (dd, 1H), 7.19 (dd, 1H) | 150.8, 147.8, 139.8, 123.8, 120.4 |

| 4-Bromopyridine | 8.55 (d, 2H), 7.55 (d, 2H) | 151.1, 132.8, 126.9 |

Table 4: Characteristic IR Stretching Frequencies (cm⁻¹) for Parent Bromopyridines [10][11][12][13][14][15]

| Compound | C=N / C=C Stretching (cm⁻¹) |

| 2-Bromopyridine | ~1577, 1560, 1451, 1417 |

| 3-Bromopyridine | ~1570, 1555, 1460, 1410 |

| 4-Bromopyridine | ~1580, 1565, 1470, 1380 |

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of understanding electronic effects. This section provides detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a substituted bromopyridine using potentiometric titration.[16][17]

Materials:

-

Substituted bromopyridine sample (e.g., 1 mM solution)

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (50 mL)

-

Nitrogen gas source (optional)

Procedure:

-

Sample Preparation: Prepare a 20 mL solution of the substituted bromopyridine at a concentration of approximately 1 mM in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.

-

Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. If the compound is a base, acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl. This ensures that the pyridine nitrogen is fully protonated at the start of the titration. If desired, purge the solution with nitrogen gas to remove dissolved carbon dioxide.

-